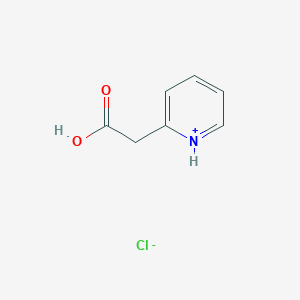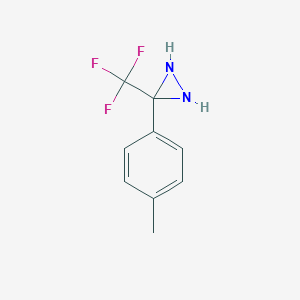
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
Overview
Description
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is a diazirine compound that has gained significant attention in the scientific community due to its unique properties. It is a photoaffinity label that is used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. The compound is synthesized using a multi-step process that involves the reaction of 3-(4-methylphenyl)-3-(trifluoromethyl)propionyl chloride with sodium azide, followed by the reduction of the resulting azide with lithium aluminum hydride.
Scientific Research Applications
Surface Modification : These compounds, specifically 3-Aryl-3-(trifluoromethyl)diazirines, are utilized for covalent surface modification of graphitic carbon and carbon nanotubes, enhancing the attachment of various chemical species (Lawrence et al., 2011).
Material and Medicinal Chemistry : They are promising for developing better materials and understanding biological processes, indicating their importance in both material science and medicinal chemistry (Murai & Hashimoto, 2023).
Biological Systems and Synthetic Reagents : These compounds have been widely used as carbene progenitors in biological systems, surface modification research, and as synthetic reagents. They also show advancements in theoretical studies, experimental methods, and applications (McAllister, Perry, & Taylor, 2008).
Carbon Radical Traps : Diazirines, including those with trifluoromethyl groups, are efficient carbon radical traps. They lead to imines that can be hydrolyzed to amines, useful in various synthetic processes (Barton et al., 1993).
Labeling of Target Proteins : Some derivatives, such as 3-Trifluoromethyl-3-aryldiazirine, are used to label target proteins, increasing aqueous solubility and offering a promising alternative for photoaffinity labeling (Kumar, Tipton, & Manetsch, 2016).
Enzyme Inactivation : Substituted phenyl diaziridines show potential as mechanism-based inactivators of human Cytochrome P450 2B6 enzymes. This is useful for understanding the active site topology of these enzymes (Sridar et al., 2006).
Synthesis Methods : Novel synthesis methods for (trifluoromethyl)diazirine derivatives have been developed, which are beneficial for photoaffinity labeling applications (Wang et al., 2015).
Chiral Diaziridines : Research has also focused on synthesizing chiral 3,3-bis(trifluoromethyl)diaziridines with high optical purity and understanding their properties (Kostyanovsky, Shustov, & Zaichenko, 1982).
Photoactivation in Biological Systems : The photoactivation of certain diazirines, like (p-methoxyphenyl)(trifluoromethyl)diazirine, leads to Friedel-Crafts alkylations, which can be applied in chemical biology (Raimer & Lindel, 2013).
Probe Development for Biological Membranes : They have been used to develop probes that selectively label intrinsic membrane proteins, aiding in the understanding of membrane structure and function (Brunner & Semenza, 1981).
properties
IUPAC Name |
3-(4-methylphenyl)-3-(trifluoromethyl)diaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIYMEWYYRZJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469699 | |
| Record name | 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |
CAS RN |
87736-82-1 | |
| Record name | 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)

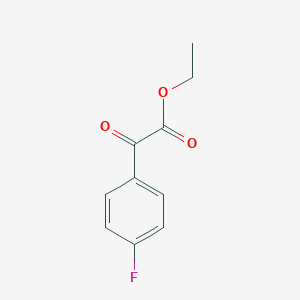

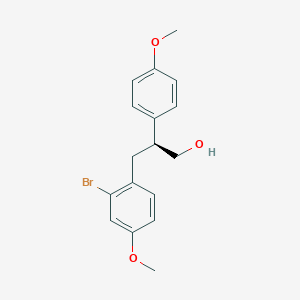
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)
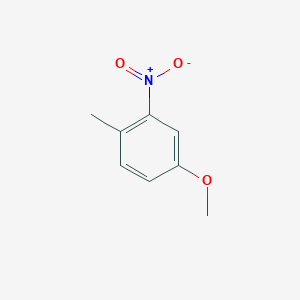
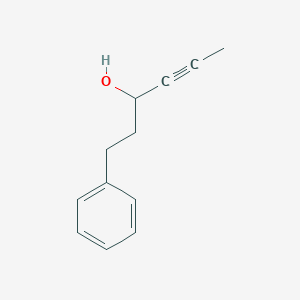

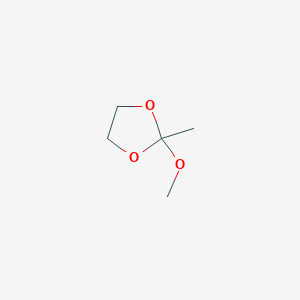

![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)
